4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine

Beschreibung

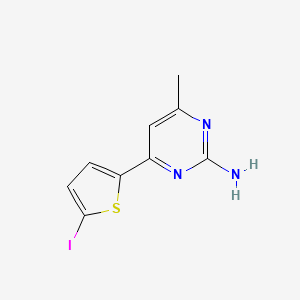

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a 5-iodothiophene substituent at the 4-position and a methyl group at the 6-position of the pyrimidine core.

Eigenschaften

CAS-Nummer |

913322-62-0 |

|---|---|

Molekularformel |

C9H8IN3S |

Molekulargewicht |

317.15 g/mol |

IUPAC-Name |

4-(5-iodothiophen-2-yl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C9H8IN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) |

InChI-Schlüssel |

HOYXBBCWVHDVLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(S2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine typically involves the iodination of a thiophene derivative followed by the formation of the pyrimidine ring. One common method includes the use of 5-iodothiophene-2-carbaldehyde as a starting material, which undergoes a series of reactions including condensation with guanidine to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions to ensure high yield and purity. The subsequent steps involve standard organic synthesis techniques including purification by recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The iodine atom in the thiophene ring can undergo various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or interference with DNA replication .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Compounds:

6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine (CAS: 500896-56-0)

- Structure : Chlorine at C6, iodine at C5, and methylsulfanyl at C2.

- Key Differences : Unlike the target compound, this analog lacks the thiophene ring and instead features a methylsulfanyl group. The iodine is positioned on the pyrimidine ring rather than a fused heterocycle, reducing conjugation effects .

4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine

- Structure : Chlorine replaces iodine on the thiophene ring.

- Impact : The smaller chlorine atom reduces steric hindrance and polarizability compared to iodine, which may alter binding affinity in receptor interactions .

4-(4-Bromophenyl)-6-methylpyrimidin-2-amine (CAS: 792942-45-1) Structure: A bromophenyl group replaces the iodothiophene moiety.

4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine Structure: An azetidine (4-membered nitrogen ring) replaces the thiophene group. Biological Relevance: This compound acts as a histamine H3 receptor agonist, highlighting the pyrimidin-2-amine scaffold's versatility in drug design .

Physical and Spectral Properties

Notes:

Biologische Aktivität

4-(5-Iodothiophen-2-YL)-6-methylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both a thiophene and a pyrimidine moiety, suggests various mechanisms of action that may be relevant for therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H9I N4 |

| Molecular Weight | 303.1 g/mol |

| CAS Number | 913322-62-0 |

| IUPAC Name | This compound |

This compound is studied primarily for its interactions with biological macromolecules, potentially acting as an enzyme inhibitor or receptor modulator. The presence of iodine in the thiophene ring may enhance its binding affinity through halogen bonding, which is known to influence the biological activity of similar compounds.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies suggest that this compound may share these properties, although specific data on this compound's efficacy is still limited.

Antimicrobial Activity

The antimicrobial potential of related pyrimidine derivatives has been documented. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The biological activity can be attributed to their ability to interfere with bacterial DNA synthesis or protein function.

Case Studies

- In Vitro Studies : Preliminary in vitro studies on related compounds have shown promising results in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). These studies often employ assays like MTT or colony formation to assess cell viability and proliferation.

- Animal Models : In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of such compounds. For instance, animal models treated with pyrimidine derivatives showed reduced tumor growth and improved survival rates, suggesting that this compound could have similar effects.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other known compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Amino-5-methylpyrimidine | Pyrimidine derivative | Anticancer, antimicrobial |

| 5-Iodothiophene | Thiophene derivative | Antimicrobial, anti-inflammatory |

| 6-Methylpyrimidine | Pyrimidine derivative | Antiviral, anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.